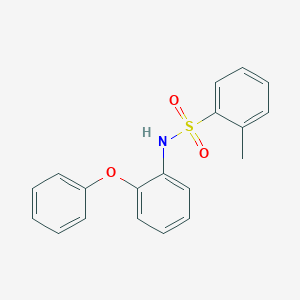
2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide, also known as IBPP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. IBPP belongs to the class of compounds known as fatty acid amide hydrolase inhibitors (FAAHIs) and has been found to have promising effects in the treatment of various disorders.
作用机制
2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide exerts its effects by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide has been found to have several biochemical and physiological effects. It increases the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body, leading to a reduction in pain and inflammation. It also has anxiolytic and antidepressant effects, which may be due to its ability to increase the levels of endocannabinoids in the brain.
实验室实验的优点和局限性
One of the advantages of 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide is its specificity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide is its poor solubility in water, which can make it difficult to administer in lab experiments.
未来方向
There are several future directions for research on 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic pain condition that is difficult to treat with current therapies. Another area of interest is its potential use in the treatment of anxiety and depression, which are common psychiatric disorders that are often treated with drugs that have significant side effects. Additionally, further research is needed to understand the long-term effects of 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide on the body and to determine its safety profile.
合成方法
The synthesis of 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide involves several steps, including the reaction of 2-phenoxybenzylamine with 4-isobutylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromoacetophenone to yield the final product, 2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide.
科学研究应用
2-(4-isobutylphenyl)-N-(2-phenoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various disorders such as pain, inflammation, anxiety, and depression. It has been found to have a significant analgesic effect in animal models of chronic pain and has also been shown to reduce inflammation in models of acute and chronic inflammation.
属性
分子式 |
C25H27NO2 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
2-[4-(2-methylpropyl)phenyl]-N-(2-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C25H27NO2/c1-18(2)17-20-13-15-21(16-14-20)19(3)25(27)26-23-11-7-8-12-24(23)28-22-9-5-4-6-10-22/h4-16,18-19H,17H2,1-3H3,(H,26,27) |
InChI 键 |
HZJMRTKTAUILLV-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



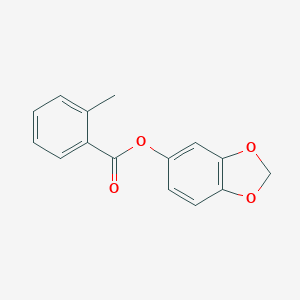

![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
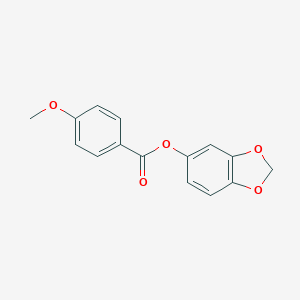
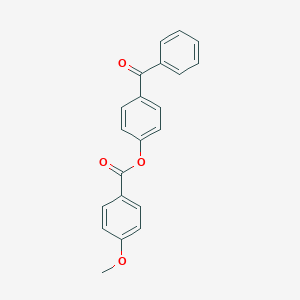



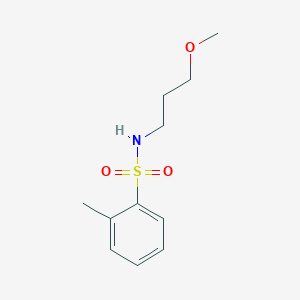
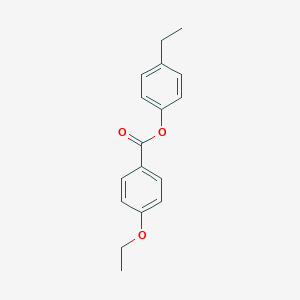
![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)

![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
